Cas no 863447-46-5 (1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
- AKOS001867638
- F0679-0553
- 1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- SR-01000137015-1
- 1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- 1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 863447-46-5
- SR-01000137015
-
- インチ: 1S/C20H17N5O3/c1-13-6-7-16(8-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-3-5-17(9-15)25(27)28/h3-10,12H,11H2,1-2H3
- InChIKey: BNKIUVFKSBXXRQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=NN(C3C=CC(C)=C(C)C=3)C=2N=CN1CC1C=CC=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 375.13313942g/mol
- どういたいしつりょう: 375.13313942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 96.3Ų
1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0553-4mg |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
863447-46-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0679-0553-1mg |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
863447-46-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0679-0553-3mg |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
863447-46-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0553-5μmol |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
863447-46-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0553-5mg |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
863447-46-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0553-2μmol |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
863447-46-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0679-0553-2mg |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
863447-46-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 863447-46-5 and Product Name: 1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
The compound identified by the CAS number 863447-46-5 and the product name 1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds widely recognized for their diverse biological activities and potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidines are a structurally intriguing class of nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds often exhibit properties such as kinase inhibition, anti-inflammatory, antiviral, and anticancer effects. The specific substitution pattern in the molecule 1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, particularly the presence of dimethylphenyl and nitrophenyl groups, is thought to contribute to its unique pharmacological profile.
Recent studies have highlighted the importance of optimizing the substitution patterns on the pyrazolo[3,4-d]pyrimidine core to enhance binding affinity and selectivity for target enzymes. The dimethylphenyl moiety at the 1-position and the nitrophenyl group at the 5-position in this compound are strategically positioned to interact with specific residues in protein targets. This arrangement is hypothesized to modulate the electronic properties of the molecule, thereby influencing its biological activity.
In particular, the nitrophenyl substituent is known to introduce a polar region that can engage in hydrogen bonding or ionic interactions with biological targets. This feature has been exploited in various drug candidates to improve solubility and binding affinity. Additionally, the dimethylphenyl group can contribute to hydrophobic interactions, further stabilizing the compound’s binding to its target. The combination of these two substituents may result in a synergistic effect that enhances the compound’s overall potency and selectivity.
The pyrazolo[3,4-d]pyrimidin-4-one core itself is a well-studied scaffold in drug discovery. Its rigid structure provides a stable framework for functional groups to interact with biological targets. The 4-one oxygen atom can participate in hydrogen bonding or act as an electrophile in certain reactions, further contributing to the compound’s versatility. This structural motif has been successfully incorporated into several approved drugs and is currently under investigation for new therapeutic applications.
Recent advances in computational chemistry have enabled more accurate predictions of molecular interactions and pharmacokinetic properties. Molecular docking studies on 1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have suggested potential binding to various enzymes implicated in diseases such as cancer and inflammation. These computational models predict that the compound may interact with kinases and other enzymes involved in signal transduction pathways.
In vitro studies have begun to validate these computational predictions by assessing the compound’s ability to inhibit target enzymes and modulate cellular pathways. Preliminary results indicate that this compound exhibits promising activity against certain kinases, suggesting its potential as an inhibitor of these enzymes. Further research is needed to fully elucidate its mechanism of action and optimize its potency.
The development of novel heterocyclic compounds like 1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one relies heavily on synthetic methodologies that allow for efficient construction of complex molecular frameworks. Advances in synthetic chemistry have made it possible to introduce diverse functional groups into heterocyclic scaffolds with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the required connectivity for these molecules.
The synthesis of this compound involves multiple steps designed to introduce each substituent at its designated position while maintaining regioselectivity. Key steps include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions using appropriate reagents. Each synthetic step must be carefully optimized to ensure high yield and purity.
Once synthesized, 1-(3,4-dimethylphenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is subjected to rigorous characterization using spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LCMS), and X-ray crystallography if single crystals are obtained. These analyses confirm its molecular structure and purity before it proceeds to biological testing.
The biological evaluation of this compound involves testing its activity against a panel of target enzymes relevant to diseases such as cancer and inflammation. High-throughput screening (HTS) technologies have been instrumental in identifying promising candidates like this one by rapidly testing thousands of compounds for activity against various targets.
Following HTS hits, 1-(3,
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